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Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910 Get Quote

A comprehensive analysis of the structure-activity relationships (SAR) of pyridazin-3(2H)-one

derivatives reveals a versatile scaffold with tunable biological activities, positioning it as a

significant pharmacophore in drug discovery. This guide compares the performance of various

pyridazin-3(2H)-one derivatives across different therapeutic areas, supported by experimental

data, to provide researchers, scientists, and drug development professionals with a detailed

overview of the current landscape.

Anti-inflammatory Activity
Pyridazinone derivatives have been extensively investigated for their anti-inflammatory

properties, primarily through the inhibition of cyclooxygenase (COX) enzymes and

phosphodiesterase 4 (PDE4).

Structure-Activity Relationship Summary:
The anti-inflammatory activity of pyridazinone derivatives is significantly influenced by the

nature and position of substituents on the core ring. For instance, 6-substituted-3(2H)-

pyridazinone-2-acetyl-2-(p-substituted benzal) hydrazones have shown potent analgesic and

anti-inflammatory effects, with some compounds exceeding the activity of standard drugs like

aspirin and indomethacin.[1] Notably, the presence of an acetamide side chain linked to the

lactam nitrogen at the second position of the pyridazinone ring enhances analgesic and anti-

inflammatory actions with reduced ulcerogenic effects.[2] Furthermore, vicinally disubstituted

pyridazinones have been identified as potent and selective COX-2 inhibitors.[2] A series of

pyridazinone derivatives with an aryl or pyridyl moiety connected via an ethenyl spacer at
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position-6 have demonstrated high potency as COX-2 inhibitors with IC50 values in the

nanomolar range.[3]

Comparative Performance of Anti-inflammatory
Pyridazinone Derivatives:

Compoun
d ID

R1
(Position
2)

R2
(Position
5)

R3
(Position
6)

Target
IC50/Acti
vity

Referenc
e

20 H

5-(4-

chloro-

benzyl)

3-(4-

chloro-

phenyl)

Anti-

inflammato

ry

71.95%

inhibition
[4]

26 H
5-(4-fluoro-

benzyl)

3-(4-

chloro-

phenyl)

Anti-

inflammato

ry

77.23%

inhibition
[4]

2d H H

Ethenyl-(4-

fluorophen

yl)

COX-2 15.56 nM [3]

2f H H

Ethenyl-(4-

methoxyph

enyl)

COX-2 19.77 nM [3]

3c H H

Ethenyl-

(pyridin-3-

yl)

COX-2 16.82 nM [3]

Ibuprofen - - -

Anti-

inflammato

ry

85.77%

inhibition
[4]

Celecoxib - - - COX-2 17 (SI) [3]

Anticancer Activity
The pyridazinone scaffold has emerged as a promising framework for the development of novel

anticancer agents, with derivatives showing activity against various cancer cell lines and
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molecular targets such as VEGFR-2.

Structure-Activity Relationship Summary:
The anticancer and antimicrobial activities of pyridazinone derivatives are intrinsically linked to

the heterocyclic pyridazine ring.[5] A series of diarylurea derivatives based on pyridazinone

scaffolds have been designed as analogs of sorafenib, a known multi-kinase inhibitor.[5][6]

These compounds have demonstrated significant anticancer activity, particularly against

melanoma, non-small cell lung cancer (NSCLC), prostate cancer, and colon cancer.[6] The

introduction of a piperazinyl linker between the pyridazinone core and an additional phenyl ring

has been shown to yield compounds with good anti-proliferative effects against gastric

adenocarcinoma cells.[7]

Comparative Performance of Anticancer Pyridazinone
Derivatives:

Compound ID
R Group
(General
Modification)

Target Cell
Line

GI50 (µM) Reference

8f
Diarylurea

derivative

Melanoma (LOX

IMVI)
- (83.84% GI) [6]

10l
Diarylurea

derivative

NSCLC (NCI-

H522)
1.66 [6]

17a
Diarylurea

derivative

Colon Cancer

(HCT-116)
2.51 [6]

10l
Diarylurea

derivative

Prostate Cancer

(PC-3)
2.88 [6]

Doxorubicin -
AGS (gastric

adenocarcinoma)
- [7]

Cardiovascular Activity
Pyridazinone derivatives have been investigated for their potential in treating cardiovascular

diseases, with many exhibiting vasodilator and antihypertensive properties.
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Structure-Activity Relationship Summary:
The cardiovascular effects of pyridazinone derivatives are diverse. For example, 6-[4-[2-[3-(5-

chloro-2-cyanophenoxy)-2-hydroxypropyl amino]-2-methylpropylamino]phenyl]- 4,5-dihydro-5-

methyl-3(2H)pyridazinone mono ethyl maleate (TZC-5665) and its primary metabolite, M-2,

have demonstrated negative chronotropic and inotropic effects, while M-2 alone showed a

potent positive inotropic effect.[2] Several 6-(4-substitutedphenyl)-3-pyridazinone derivatives

have exhibited potent vasorelaxant activity, with some compounds showing EC50 values

superior to classical vasodilators like hydralazine.[8] The incorporation of various substituents

at strategic positions on the pyridazinone ring has led to analogs with enhanced

pharmacological activity and favorable ADMET profiles.[8]

Comparative Performance of Cardiovascular
Pyridazinone Derivatives:

Compound ID
R Group
(General
Modification)

Activity EC50 (µM) Reference

9

6-(4-

carboxymethylox

yphenyl)-4,5-

dihydro

Vasodilatory 0.051 [9]

26

Dihydropyridazin

-3(2H)-one

derivative

Vasorelaxant 0.08 [9]

16

6-phenyl-

pyridazin-3(2H)-

one based

Vasodilating 0.339 [9]

Hydralazine - Vasodilator 18.210 [9]

Antimicrobial Activity
Pyridazinone derivatives have also been explored for their antimicrobial properties, showing

effectiveness against a range of bacterial and fungal strains.
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Structure-Activity Relationship Summary:
The antimicrobial activity of pyridazinone derivatives can be modulated by various

substitutions. A series of diarylurea derivatives based on the pyridazinone scaffold have shown

promising antimicrobial activity.[5] For instance, compound 10h exhibited potent antibacterial

activity against Staphylococcus aureus, while compound 8g showed significant antifungal

activity against Candida albicans.[5] Another study found that compounds 7 and 13 were

effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii with low MIC values.[10]

The introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring was

found to decrease antibacterial activity, whereas hydrolysis of the ester group enhanced activity

against Gram-negative bacteria.[11]

Comparative Performance of Antimicrobial Pyridazinone
Derivatives:

Compound ID Target Organism MIC (µg/mL) Reference

10h
Staphylococcus

aureus
16 [5]

8g Candida albicans 16 [5]

7

E. coli, S. aureus

(MRSA), S.

typhimurium, A.

baumannii

7.8 µM [11]

13
A. baumannii, P.

aeruginosa
3.74 µM, 7.48 µM [11]

3 S. aureus (MRSA) 4.52 µM [11]

Experimental Protocols
Carrageenan-Induced Rat Paw Edema (Anti-
inflammatory)
The anti-inflammatory activity of the synthesized compounds was evaluated using the

carrageenan-induced rat paw edema model. Wistar rats of either sex were divided into groups.
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The test compounds and a standard drug (e.g., ibuprofen) were administered orally. After 30

minutes, 0.1 mL of a 1% w/v carrageenan suspension in normal saline was injected into the

sub-plantar region of the left hind paw of each rat. The paw volume was measured using a

plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. The percentage

inhibition of edema was calculated for each group relative to the control group.[4]

In Vitro COX-1/COX-2 Inhibition Assay (Anti-
inflammatory)
The ability of the compounds to inhibit ovine COX-1 and COX-2 was determined using a COX

inhibitor screening assay kit. The assay measures the peroxidase activity of COX. The

peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were

calculated from the concentration-response curves.[3]

VEGFR-2 Kinase Inhibition Assay (Anticancer)
The in vitro inhibitory activity of the compounds against VEGFR-2 was determined using a

kinase assay kit. The assay measures the amount of ADP produced, which is then converted to

ATP. The newly synthesized ATP is used to generate a luminescent signal. The IC50 values

were determined by plotting the percentage of kinase activity against the logarithm of the

compound concentration.[5]

In Vitro Vasorelaxant Activity (Cardiovascular)
The vasorelaxant effects of the compounds were assessed on isolated rat thoracic aortic rings.

The aortic rings were suspended in organ baths containing Krebs-Henseleit solution and pre-

contracted with phenylephrine. Cumulative concentration-response curves were obtained by

adding the test compounds in a cumulative manner. The relaxant responses were expressed

as a percentage of the pre-contraction, and EC50 values were calculated.[9]

Minimum Inhibitory Concentration (MIC) Assay
(Antimicrobial)
The antimicrobial activity was determined by the twofold serial dilution method. The compounds

were dissolved in DMSO to prepare stock solutions. A series of dilutions of each compound
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were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi. The

wells were inoculated with a standardized suspension of the test microorganism. The MIC was

defined as the lowest concentration of the compound that completely inhibited visible growth of

the microorganism after incubation.[5][11]
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Caption: Key SAR insights for anti-inflammatory pyridazinone derivatives.
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Caption: Workflow for anticancer evaluation of pyridazinone derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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